N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2,4,5-trifluoro-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO3/c1-23-16-14(19)11(6-12(18)15(16)20)17(22)21-7-9-8-24-13-5-3-2-4-10(9)13/h2-6,9H,7-8H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOKMFVVVPOPKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)NCC2COC3=CC=CC=C23)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic substitution reactions using appropriate trifluoromethylating agents.
Amide Bond Formation: The final step involves the formation of the amide bond between the benzofuran derivative and the trifluoromethoxybenzamide using standard amide coupling reagents such as EDCI or HATU.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-tumor and antibacterial agent.
Medicine: Explored for its therapeutic potential in treating viral infections and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
PCSK9 Inhibitors: Methoxy-Substituted Benzamides
highlights benzamide derivatives (B1–B5) with a 2,3-dihydroindenyl core and varying substituents on the benzamide ring. For instance:
Comparison with Target Compound :
- Core Structure : The target compound substitutes the indenyl core with a 2,3-dihydrobenzofuran system. Benzofuran derivatives often exhibit enhanced metabolic stability compared to indenyl analogs due to reduced oxidation susceptibility.
- Substituents : The target compound’s 2,4,5-trifluoro-3-methoxy pattern introduces both electron-withdrawing (fluoro) and electron-donating (methoxy) groups. This combination may modulate binding affinity to targets like PCSK9, though direct activity data is unavailable.
Table 1: Structural and Functional Comparison with PCSK9 Inhibitors
Comparison with Target Compound :
- Substituent Chemistry : The target compound shares fluorinated substituents with diflufenican, but its 2,4,5-trifluoro-3-methoxy pattern is distinct from the dichlorophenyl/ethoxy groups in etobenzanid.
- Application Context : Agrochemical benzamides often prioritize halogenation (Cl, F) for stability and target specificity. The target compound’s methoxy group may shift its applicability toward pharmaceutical contexts, where such groups are common in drug design .
Key Research Findings and Gaps
- Structural Insights : The dihydrobenzofuran core and trifluoro-methoxy substituents position the target compound uniquely between medicinal and agrochemical benzamides.
- Activity Data Limitations: No direct inhibitory or pesticidal data is provided for the target compound, necessitating further empirical studies.
- Substituent Trends : Fluorine and methoxy groups are prevalent in both pharmaceutical and pesticidal analogs, underscoring their versatility in modulating bioactivity .
Biological Activity
N-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran moiety and a trifluoromethoxybenzamide structure, which are known to influence its biological activity. The presence of trifluoromethyl groups often enhances metabolic stability and lipophilicity, potentially improving bioavailability.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Cannabinoid Receptors : Some derivatives of benzofuran have been shown to act as agonists for cannabinoid receptor 2 (CB2), which is involved in pain modulation and inflammation .
- Neuroprotective Effects : Compounds related to benzofuran structures have demonstrated neuroprotective properties by scavenging free radicals and reducing lipid peroxidation in neuronal tissues .
- Antioxidant Activity : The compound may exhibit antioxidant activity similar to that of alpha-tocopherol analogs, providing protection against oxidative stress in neuronal cells .
Biological Activity Data
The following table summarizes relevant biological activities associated with compounds similar to this compound:
Case Studies
- Neuroprotective Study : In a study involving mice subjected to oxidative stress, a related benzofuran derivative demonstrated significant neuroprotective effects by reducing markers of oxidative damage and improving cognitive outcomes post-injury .
- Pain Management Research : A series of experiments evaluated the efficacy of benzofuran derivatives as CB2 agonists in models of neuropathic pain. The results indicated that these compounds could effectively reduce pain responses without the psychoactive effects associated with CB1 receptor activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
